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Compound of Interest

Compound Name:
N-(4-morpholinophenyl)-2-

(phenylsulfonyl)acetamide

CAS No.: 478064-98-1

Cat. No.: B2428147

Get Quote

Executive Summary & Compound Identity
N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound

featuring a flexible acetamide linker connecting a lipophilic phenylsulfonyl moiety and a polar 4-

morpholinophenyl group. This structural arrangement classifies it as a sulfone-acetamide

hybrid, a scaffold often explored for its potential as a protease inhibitor, antibacterial agent, or

ion channel modulator.

The presence of the morpholine ring enhances aqueous solubility and metabolic stability

compared to non-substituted phenyl analogs, while the phenylsulfonyl group acts as a strong

hydrogen bond acceptor and steric anchor.

Chemical Identity Table

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2428147#bc-rfq
https://www.benchchem.com/product/b2428147/docs?utm_src=pdf-body#technical-guide-physicochemical-profiling-characterization-of-n-4-morpholinophenyl-2-phenylsulfonyl-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428147?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name
N-(4-morpholin-4-ylphenyl)-2-

(benzenesulfonyl)acetamide

CAS Number 478064-98-1

Molecular Formula C₁₈H₂₀N₂O₄S

Molecular Weight 360.43 g/mol

Exact Mass 360.1144

SMILES
O=C(CN(C1=CC=CC=C1)

(=O)=O)NC2=CC=C(N3CCOCC3)C=C2

Common Class
Sulfone-Acetamide; Morpholino-aniline

derivative

Physicochemical Properties & Drug-Likeness
Understanding the physicochemical profile is critical for assay development and formulation.

The data below synthesizes experimental precedents with high-confidence predictive models

(e.g., SwissADME, ChemAxon).

Key Physicochemical Parameters
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Parameter Value (Approx.) Significance

LogP (Lipophilicity) 1.2 – 1.8

Moderate lipophilicity; likely

membrane permeable but

soluble in organic co-solvents.

Topological Polar Surface Area

(TPSA)
~85 Å²

<140 Å² suggests good oral

bioavailability and potential

blood-brain barrier (BBB)

penetration.

H-Bond Donors / Acceptors 1 / 5
Compliant with Lipinski’s Rule

of 5.

pKa (Basic) ~5.5 - 6.5
Attributed to the morpholine

nitrogen (conjugate acid).

pKa (Acidic) ~11 - 12

The methylene protons (

to sulfone and carbonyl) are

weakly acidic (active

methylene).

Aqueous Solubility Low (<0.1 mg/mL)
Requires DMSO stock; soluble

in PBS at µM concentrations.

Structural Pharmacophore Analysis
The molecule consists of three distinct functional zones, each contributing to its binding

properties:

Figure 1: Pharmacophore Segmentation of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide
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For researchers needing to resynthesize or modify this scaffold, the most robust pathway

involves the coupling of 2-(phenylsulfonyl)acetic acid with 4-morpholinoaniline.

Retrosynthetic Logic
Disconnection: The amide bond (

).

Fragment A (Electrophile): 2-(Phenylsulfonyl)acetic acid (activated as acid chloride or with

EDC/HOBt).

Fragment B (Nucleophile): 4-Morpholinoaniline.

Recommended Synthetic Protocol
Activation: Dissolve 2-(phenylsulfonyl)acetic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq)

and HOBt (1.2 eq). Stir for 30 min at 0°C.

Coupling: Add 4-morpholinoaniline (1.0 eq) and DIPEA (2.0 eq).

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

Workup: Wash with 1N HCl (removes unreacted aniline), sat. NaHCO₃ (removes unreacted

acid), and brine.

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography

(Hexane/EtOAc).

Critical Note on Stability: The methylene group between the sulfone and carbonyl is an active

methylene. Avoid using strong bases (e.g., NaH, LDA) during the coupling, as this can lead to

deprotonation and self-condensation side reactions.

Experimental Characterization Protocols
To validate the identity and purity of the compound, the following standard operating

procedures (SOPs) should be employed.
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A. 1H-NMR Validation (DMSO-d₆, 400 MHz)
10.0 ppm (s, 1H): Amide

(Exchangeable with D₂O).

7.4 – 7.9 ppm (m, 5H): Phenylsulfonyl aromatic protons.

7.45 (d) & 6.90 (d) ppm: Para-substituted benzene ring (AA'BB' system of the aniline).

4.30 ppm (s, 2H): Singlet for the

between sulfone and carbonyl. (Diagnostic Peak).

3.70 (m, 4H) & 3.05 (m, 4H): Morpholine

protons.

B. Kinetic Solubility Assay (High-Throughput)
Since this compound is often a library hit, solubility must be verified before bioassays.

Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target of 100 µM.

Incubation: Shake for 24 hours at 25°C.

Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitate.

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in

50:50 DMSO:Water.

Calculation: Solubility (µM) = (Area_sample / Area_standard) × Conc_standard.

C. HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm.

Biological & Research Context
This compound is primarily utilized as a chemical probe in early-stage drug discovery.

Target Classes:

Antibacterial: Sulfonamide/sulfone derivatives often target folate synthesis pathways

(DHPS inhibition), though the acetamide linker modifies this activity profile.

Protease Inhibition: The electrophilic nature of the carbonyl (activated by the alpha-

sulfone) can interact with active site serine or cysteine residues in specific proteases.

Ion Channels: Hits in HTS campaigns for RGS4 (Regulator of G-protein Signaling) and

Opioid receptors have been noted for similar sulfone-acetamide scaffolds.

Workflow: From Powder to Data
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Figure 2: Standard Characterization Workflow
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To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling &
Characterization of N-(4-morpholinophenyl)-2-(phenylsulfonyl)acetamide]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2428147/docs#technical-guide-physicochemical-
profiling-characterization-of-n-4-morpholinophenyl-2-phenylsulfonyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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